
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the quinoxaline core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Functionalization with Aminophenyl and Hydroxyethyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution at the amino group could produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The hydroxyethyl and aminophenyl groups can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2-Quinoxalinecarboxamide: Lacks the additional functional groups but shares the core structure.
N-(2-aminophenyl)quinoxaline: Similar structure but without the hydroxyethyl group.
Uniqueness
2-Quinoxalinecarboxamide, N-(2-aminophenyl)-3-(1-hydroxyethyl)- is unique due to the presence of both the aminophenyl and hydroxyethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
96103-24-1 |
|---|---|
Fórmula molecular |
C17H16N4O2 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-3-(1-hydroxyethyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10(22)15-16(20-14-9-5-4-8-13(14)19-15)17(23)21-12-7-3-2-6-11(12)18/h2-10,22H,18H2,1H3,(H,21,23) |
Clave InChI |
KZZFBNFDOWJIML-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
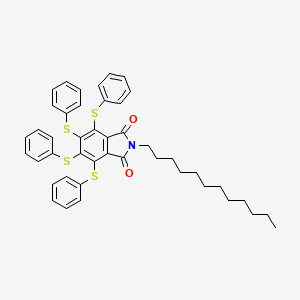
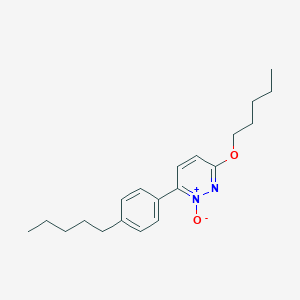
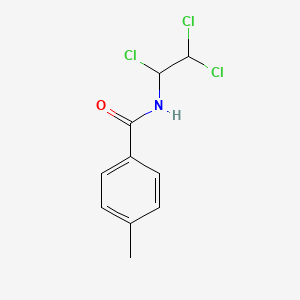
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
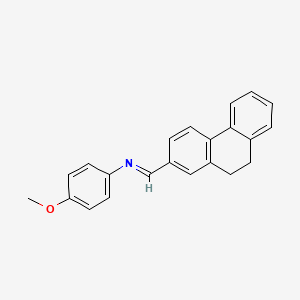
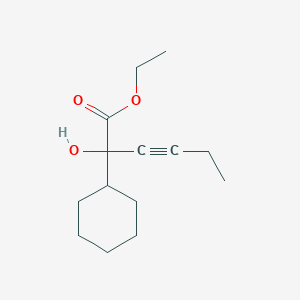
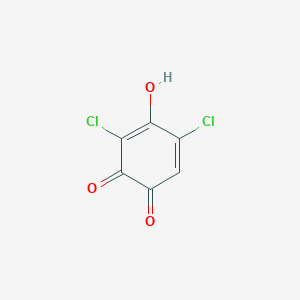


![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
silane](/img/structure/B14360751.png)
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
